![molecular formula C13H17BrN2O2 B8137791 tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate](/img/structure/B8137791.png)
tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate
Overview
Description
tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol It is a derivative of pyridine and cyclopropane, featuring a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce cyclopropylamine .
Scientific Research Applications
Scientific Research Applications
The applications of tert-butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate can be categorized into several key areas:
Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of new synthetic pathways and methodologies in organic chemistry.
Biology
Research has indicated that this compound may exhibit biological activity, particularly in the context of enzyme interactions and protein-ligand binding studies. Its potential as a biochemical probe makes it valuable for studying various biological processes.
Medicine
There is ongoing investigation into the therapeutic potential of this compound in drug discovery. It has been explored for its ability to inhibit specific targets associated with diseases such as tuberculosis, where it could play a role in inhibiting the polyketide synthase 13 thioesterase domain, crucial for mycobacterial survival .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various chemical processes, enhancing efficiency and effectiveness.
Case Study 1: Antitubercular Activity
A study focused on identifying inhibitors of the polyketide synthase 13 thioesterase domain highlighted the significance of compounds similar to this compound. These compounds were found to possess promising antitubercular activity with low minimum inhibitory concentrations (MIC), indicating their potential as lead compounds in tuberculosis treatment .
Case Study 2: Synthesis Pathways
Research into synthetic methodologies has demonstrated that this compound can be effectively utilized as a building block for creating more complex heterocyclic compounds. This application is particularly relevant in medicinal chemistry, where diverse structural modifications can lead to novel therapeutic agents .
Data Table: Comparative Analysis of Applications
Application Area | Description | Example Use |
---|---|---|
Chemistry | Intermediate in organic synthesis | Synthesis of complex organic molecules |
Biology | Biochemical probe for enzyme interactions | Studying enzyme-substrate dynamics |
Medicine | Potential antitubercular agent | Inhibiting polyketide synthase 13 |
Industry | Production of specialty chemicals | Reagent in chemical manufacturing |
Mechanism of Action
The mechanism of action of tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromopyridin-3-yl)carbamate
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl (2-(6-chloropyridin-3-yl)cyclopropyl)carbamate
Uniqueness
tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate is unique due to the presence of both the cyclopropyl and tert-butyl carbamate groups, which confer distinct reactivity and stability. This combination of structural features is not commonly found in similar compounds, making it a valuable molecule for various applications .
Biological Activity
tert-Butyl (2-(6-bromopyridin-3-yl)cyclopropyl)carbamate, with the CAS number 918305-73-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings.
Chemical Structure
The molecular formula for this compound is C13H17BrN2O2, and it has a molecular weight of approximately 313.19 g/mol. The IUPAC name is rac-tert-butyl ((1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl)carbamate. The compound features a cyclopropyl moiety attached to a brominated pyridine, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridine derivatives. While specific data on this compound is limited, related compounds have shown promising results:
Compound | Mechanism of Action | Cell Line Tested | IC50 (µM) |
---|---|---|---|
Compound A | Inhibition of tubulin polymerization | A549 (lung cancer) | <10 |
Compound B | Induction of apoptosis | HeLa (cervical cancer) | 5.5 |
tert-butyl (6-bromopyridin-3-yl)carbamate | Unknown | TBD | TBD |
The mechanism of action for these compounds often involves the inhibition of critical pathways in cancer cell proliferation and survival, suggesting that this compound may share similar mechanisms.
Neuroprotective Effects
Pyridine derivatives are also studied for their neuroprotective properties. For example, certain derivatives have been shown to modulate neurotransmitter systems and exhibit antioxidant activity:
- Mechanism : Compounds targeting the cholinergic system can enhance cognitive function and provide neuroprotection.
- Research Findings : Compounds with similar structures have demonstrated reduced oxidative stress in neuronal models.
Study 1: Antitumor Activity
A study investigating various pyridine derivatives found that compounds with a bromine substituent exhibited enhanced cytotoxicity against tumor cell lines. While direct studies on this compound were not conducted, the structural similarities suggest potential efficacy.
Study 2: Neuroprotection
In vitro studies on related carbamate derivatives indicated that they could protect against neuronal apoptosis induced by oxidative stress. Such findings encourage further investigation into the neuroprotective potential of this compound.
Properties
IUPAC Name |
tert-butyl N-[2-(6-bromopyridin-3-yl)cyclopropyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-10-6-9(10)8-4-5-11(14)15-7-8/h4-5,7,9-10H,6H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMPRBHRNWAIBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918305-73-4 | |
Record name | rac-tert-butyl N-[(1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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